MSC2360844
CAS No.: 1305267-37-1
Cat. No.: VC5004029
Molecular Formula: C26H27FN4O5S
Molecular Weight: 526.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1305267-37-1 |
|---|---|
| Molecular Formula | C26H27FN4O5S |
| Molecular Weight | 526.6 g/mol |
| IUPAC Name | [6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C26H27FN4O5S/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29/h1-7H,8-17H2 |
| Standard InChI Key | NFHSJYKXENYICE-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6 |
| Canonical SMILES | C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6 |
Introduction
Chemical Identity and Structural Properties
MSC2360844 is a synthetic organic compound characterized by a complex polycyclic framework. Its IUPAC name, [6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone, reflects the integration of fluorinated aromatic systems, morpholine rings, and a thiochromeno-pyrazolone core . The SMILES notation (C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6) and InChIKey (NFHSJYKXENYICE-UHFFFAOYSA-N) provide precise descriptors for computational modeling and chemical databases .
Table 1: Key Chemical and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 526.6 g/mol | |
| CAS Number | 1305267-37-1 | |
| Predicted CCS (Ų, [M+H]+) | 221.4 | |
| Storage Conditions | -20°C, protected from light |
The compound’s three-dimensional conformation, stabilized by sulfonyl and carbonyl groups, facilitates its binding to PI3Kδ’s allosteric site, as confirmed by molecular dynamics simulations .
Mechanism of Action and Selectivity Profile
Unlike ATP-competitive PI3Kδ inhibitors such as idelalisib, MSC2360844 binds to a distal pocket near the kinase’s C-terminal kα12 helix, inducing a conformational shift that locks PI3Kδ in an inactive state . This mechanism avoids off-target effects on structurally similar kinases, as evidenced by its >100-fold selectivity over PI3Kα, PI3Kβ, and PI3Kγ isoforms . In-cell kinase assays further validated its specificity, with no detectable activity against 98% of 468 tested kinases, enzymes, and receptors .
The compound’s immune-modulatory effects are dose-dependent: at 100 nM, it suppresses Treg proliferation by 70% while sparing conventional CD4 and CD8 T cells . Conversely, exposure of CD8 T cells to MSC2360844 during activation promotes a memory-like phenotype associated with enhanced antitumor cytotoxicity and persistence .
Preclinical Efficacy and Pharmacodynamics
In vitro, MSC2360844 inhibits the proliferation of PI3Kδ-overexpressing lymphoma cells (IC = 0.2–0.5 µM), with efficacy correlating strongly with PIK3CD transcript levels () . Patient-derived xenograft models of melanoma and mesothelioma showed tumor growth inhibition rates of 58% and 63%, respectively, at a daily oral dose of 30 mg/kg .
Syngeneic mouse models revealed synergistic activity with anti-PD-1 therapy:
-
CT26 colorectal cancer: Combination therapy achieved 80% tumor regression vs. 40% with anti-PD-1 alone .
-
LL2 lung carcinoma: Median survival increased from 28 days (control) to 45 days (MSC2360844 + anti-PD-1) .
Immune profiling demonstrated a 3.2-fold increase in tumor-infiltrating CD8 T cells and a 50% reduction in myeloid-derived suppressor cells (MDSCs) following treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume